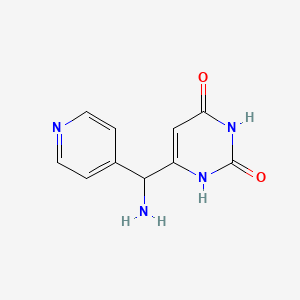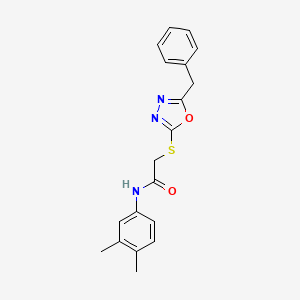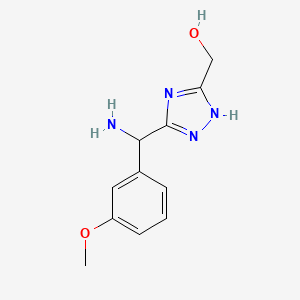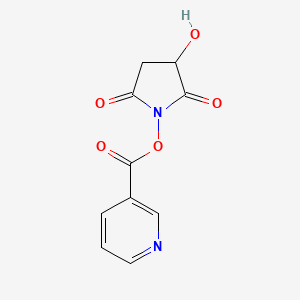![molecular formula C6H3N5 B11773748 [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile: is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a nitrile group attached at the 5-position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance further enhance its synthetic utility .
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits significant biological activities, including acting as inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various biological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[1,5-a]pyrazine
- [1,2,4]Triazolo[4,3-b]pyridazine
Comparison: Compared to similar compounds, [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile is unique due to its specific structural features and the presence of the nitrile group at the 5-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H3N5 |
|---|---|
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-3-6-9-4-10-11(5)6/h2-4H |
Clé InChI |
AXDZRBODVUMDKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=NC=N2)C=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


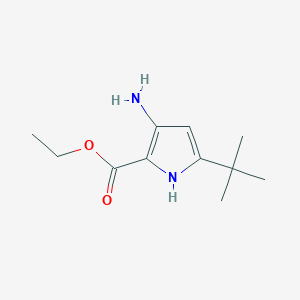
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
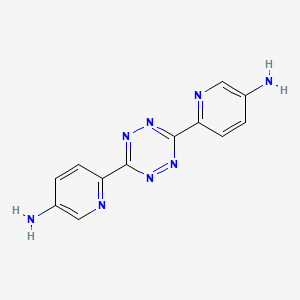
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)

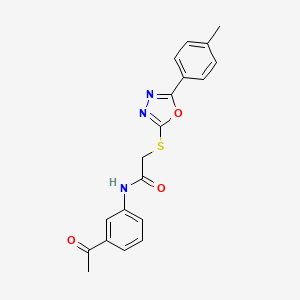

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
